(Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Overview
Description
(Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a quinoline moiety, which is a heterocyclic aromatic organic compound, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via a nucleophilic substitution reaction, where the quinoline derivative reacts with an appropriate alkyl halide.
Formation of the Acrylamide Group: The final step involves the formation of the acrylamide group through the reaction of the quinoline-ethyl derivative with 3-(3,4,5-trimethoxyphenyl)acrylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the quinoline moiety, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom in the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the quinoline moiety suggests potential antimicrobial or anticancer properties, which can be explored through various biological assays.
Medicine
In medicinal chemistry, the compound can be studied for its potential therapeutic effects. The combination of the quinoline and acrylamide groups may provide a basis for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its complex structure may also make it suitable for use in advanced manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is likely to involve interactions with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The acrylamide group may form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. These interactions can result in various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial properties.
Acrylamide Derivatives: Compounds like N,N-dimethylacrylamide, which is used in polymer chemistry.
Uniqueness
The uniqueness of (Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide lies in its combination of the quinoline and acrylamide moieties
Properties
Molecular Formula |
C25H28N2O7 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(Z)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C25H28N2O7/c1-30-18-7-8-19(31-2)23-17(18)14-16(25(29)27-23)10-11-26-22(28)9-6-15-12-20(32-3)24(34-5)21(13-15)33-4/h6-9,12-14H,10-11H2,1-5H3,(H,26,28)(H,27,29)/b9-6- |
InChI Key |
CFGBSGUSXZIQSL-TWGQIWQCSA-N |
Isomeric SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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